molecular formula C9H12O2 B1298671 Bicyclo[3.3.1]nonane-3,7-dione CAS No. 770-15-0

Bicyclo[3.3.1]nonane-3,7-dione

Cat. No. B1298671
M. Wt: 152.19 g/mol
InChI Key: KIKCULSOJJAIEB-UHFFFAOYSA-N
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Patent
US09040506B2

Procedure details

A suspension of tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate (19.2 g, 50 mmol) in an aqueous solution of 10 M HCl (50 mL), water (50 mL) and glacial acetic acid (100 mL) was heated at 130° C. for 6 h. After cooling at room temperature, the reaction mixture was poured onto crushed ice (200 mL) and extracted with DCM (4×200 mL). The combined organic layers were washed with an aqueous saturated solution of NaHCO3. The organic layer was dried over MgSO4, and concentrated under reduced pressure to give an orange solid. This crude product was dissolved in acetone and the salts which precipitated were filtered. Concentration of the filtrate and washing with Et2O afford the desired diketone (1) as a white solid (6.5 g, 85%).
Name
tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9](C(OC)=O)[CH:8]2[CH2:14][CH:4]([CH:5](C(OC)=O)[C:6]([OH:19])=[C:7]2C(OC)=O)[C:3]=1C(OC)=O.Cl.O.C(O)(=O)C>CC(C)=O>[CH:4]12[CH2:14][CH:8]([CH2:7][C:6](=[O:19])[CH2:5]1)[CH2:9][C:2](=[O:1])[CH2:3]2

Inputs

Step One
Name
tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate
Quantity
19.2 g
Type
reactant
Smiles
OC1=C(C2C(C(=C(C(C1C(=O)OC)C2)C(=O)OC)O)C(=O)OC)C(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling at room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with an aqueous saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
the salts which precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
Concentration of the filtrate and washing with Et2O

Outcomes

Product
Name
Type
product
Smiles
C12CC(CC(CC(C1)=O)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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